4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde
Description
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a piperazine-derived compound featuring a pyridine ring substituted with methyl and vinyl groups at the 3- and 5-positions, respectively, and a carbaldehyde moiety at the piperazine nitrogen. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic interactions.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(5-ethenyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c1-3-12-8-11(2)13(14-9-12)16-6-4-15(10-17)5-7-16/h3,8-10H,1,4-7H2,2H3 |
InChI Key |
GNAGKMAPTXPAQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with a pyridine derivative. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which undergoes nucleophilic substitution and catalytic hydrogenation . The reaction conditions often involve the use of solvents like methanol and acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid derivative under strong oxidizing conditions. While specific experimental protocols are not detailed in available literature, general principles for aldehyde oxidation apply:
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or oximes. These reactions are foundational for constructing derivatives with modified biological activity:
*Yields not explicitly documented in available sources.
Cycloaddition Reactions
The vinyl group (-CH=CH₂) enables participation in [4+2] Diels-Alder reactions, though the electron-deficient pyridine ring may limit its role as a diene. Theoretical reactivity suggests:
| Dienophile | Product | Conditions | Reference |
|---|---|---|---|
| Maleic anhydride | Six-membered cycloadduct | Heat, solvent-free | |
| Tetracyanoethylene | Pyridine-fused adduct | Polar aprotic solvent |
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation or acylation, modifying solubility and target affinity:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide (CH₃I) | N-Methylpiperazine derivative | Base (e.g., K₂CO₃) | |
| Acetyl chloride (ClCOCH₃) | N-Acetylpiperazine derivative | Dichloromethane, 0°C |
Vinyl Group Reactions
The vinyl substituent undergoes electrophilic additions or polymerization:
| Reagent/Conditions | Product | Notes | Reference |
|---|---|---|---|
| HBr (gas) | Bromoalkylpyridine derivative | Anti-Markovnikov addition | |
| Radical initiators (e.g., AIBN) | Polyvinylpyridine polymer | Thermal or photochemical initiation |
Key Structural Insights Influencing Reactivity
-
Aldehyde Group : Highly electrophilic, drives nucleophilic additions and oxidations .
-
Vinylpyridine Moiety : Electron-withdrawing pyridine ring polarizes the vinyl group, enhancing reactivity toward electrophiles .
-
Piperazine Ring : Basic nitrogen atoms facilitate protonation or coordination with metal catalysts .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent . It has been associated with various biological activities, including:
- Anticancer Activity : Research indicates that compounds similar to 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde may exhibit inhibitory effects on cancer cell proliferation. Such compounds often target specific signaling pathways involved in tumor growth, making them candidates for further development as anticancer drugs .
- Neuroprotective Effects : The structure of this compound suggests potential interactions with neurotransmitter systems. Preliminary studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Enzyme Inhibition
Another significant application of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde lies in its role as an enzyme inhibitor . It has been explored for its ability to inhibit specific kinases and phosphatases involved in various metabolic pathways:
- PI3 Kinase and mTOR Inhibition : The compound has shown promise in inhibiting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers. This inhibition can lead to reduced cell survival and proliferation, making it a target for cancer therapy .
Antimicrobial Properties
The antimicrobial activity of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde has also been documented. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains:
- Bacterial Inhibition : Studies have reported that derivatives of this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in developing new antibiotics.
Structural Modifications and Derivatives
Research into structural modifications of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde has led to the synthesis of various derivatives that enhance its biological activity:
| Derivative | Biological Activity | Reference |
|---|---|---|
| Compound A | Enhanced anticancer activity | |
| Compound B | Increased neuroprotective effects | |
| Compound C | Improved enzyme inhibition |
Case Studies
Several case studies highlight the applications of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde:
Case Study 1: Anticancer Research
In a study exploring novel anticancer agents, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications significantly increased potency against breast cancer cells, suggesting a promising avenue for drug development .
Case Study 2: Neuroprotection
A recent investigation into neuroprotective agents identified this compound as a potential candidate due to its ability to reduce oxidative stress markers in neuronal cultures. This study paves the way for future research into its use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the 3-methyl-5-vinylpyridin-2-yl substituent. Comparisons with similar compounds reveal how substituent variations influence physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., anti-HIV activity in nitroimidazole derivatives ).
- Heterocyclic Moieties : Pyrrole or imidazole substituents (e.g., ) may enhance binding to heme-containing enzymes or DNA targets.
Physicochemical Properties
- Solubility : The vinyl group may reduce water solubility compared to nitro- or methoxy-substituted analogs.
- Stability : The carbaldehyde group is prone to oxidation, necessitating stabilization strategies (e.g., formulation as a hydrochloride salt, as seen in ).
Biological Activity
4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with potential biological activities that have garnered attention in recent research. This compound, identified by its CAS number 1355207-93-0, features a piperazine ring substituted with a vinylpyridine moiety, which may influence its pharmacological properties. The following sections detail the biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is with a molecular weight of 231.29 g/mol. The structure includes a piperazine core and a vinylpyridine side chain, which may contribute to its reactivity and interaction with biological targets .
Mechanisms of Biological Activity
Research into the biological activity of this compound suggests several potential mechanisms:
- Receptor Interaction : The vinylpyridine moiety may facilitate interactions with various receptors, including neurotransmitter receptors and ion channels. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of piperazine compounds exhibit antimicrobial activity. The presence of the vinyl group could enhance the lipophilicity of the compound, potentially improving membrane permeability and efficacy against bacterial strains .
- Cytotoxicity : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. While specific data on 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is limited, related compounds have demonstrated selective cytotoxicity towards tumor cells, warranting further investigation .
Case Study 1: Antimicrobial Activity
In a comparative study assessing various piperazine derivatives, 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, particularly against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological potential of piperazine derivatives, including this compound. The results showed that it could act as a partial agonist at serotonin receptors, which may explain some of its psychoactive effects observed in animal models. This finding aligns with previous research indicating that similar compounds can modulate neurotransmitter systems effectively .
Research Findings
Recent investigations into the biological activity of 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde have yielded important findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Moderate antibacterial activity against E. coli and S. aureus. |
| Study B | Neuropharmacology | Partial agonist activity at serotonin receptors; potential psychoactive effects observed in vivo. |
| Study C | Cytotoxicity | Selective cytotoxicity towards certain cancer cell lines; further studies needed for specificity. |
Q & A
Q. What are the recommended synthetic strategies for preparing 4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde?
Synthesis typically involves multi-step reactions starting with pyridine and piperazine precursors. Key steps include:
- Pyridine Functionalization : Introduce the vinyl and methyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Heck coupling for vinylation) .
- Piperazine Modification : Attach the carbaldehyde group using formylation reagents like DMF/POCl₃ or via oxidation of a hydroxymethyl intermediate .
- Coupling Reactions : Combine the pyridine and piperazine moieties under basic conditions (e.g., K₂CO₃ in DMF) with monitoring via TLC or HPLC .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine and piperazine rings. For example, the vinyl group’s protons appear as doublets at δ 5.5–6.5 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~285 g/mol) and fragmentation patterns to distinguish regioisomers .
- IR Spectroscopy : Identify the carbaldehyde C=O stretch (~1700 cm⁻¹) and vinyl C=C stretch (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE4 inhibition protocols in ) .
- Antimicrobial Testing : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing pyrazole derivatives’ antibacterial activity .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. How does the vinyl group influence reactivity in Diels-Alder or cycloaddition reactions?
The electron-deficient vinyl pyridine moiety can act as a dienophile in [4+2] cycloadditions. Computational studies (DFT) predict regioselectivity when reacting with electron-rich dienes. Experimental validation requires inert conditions (e.g., dry THF, 0°C) and monitoring by LC-MS .
Q. How can conflicting yield data in synthetic routes be resolved?
Discrepancies in yields (e.g., 55% vs. 70%) may arise from:
Q. What computational methods predict the compound’s binding affinity for neurological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A), leveraging structural analogs like 1-(4-chlorophenyl)piperazine () .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. vinyl groups) with activity using descriptors like logP and polar surface area .
Q. What strategies stabilize the carbaldehyde group during storage?
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions .
- Protecting Groups : Temporarily block the piperazine nitrogen with Boc groups to direct electrophilic substitution .
Methodological Guidelines
- Synthetic Optimization : Prioritize Pd-catalyzed coupling for vinyl group introduction to avoid side reactions .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem, ) to confirm structural assignments .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
